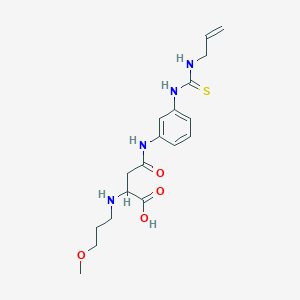

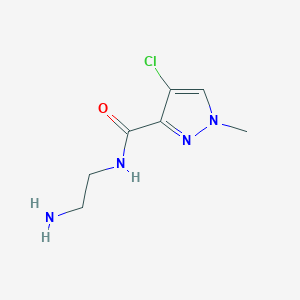

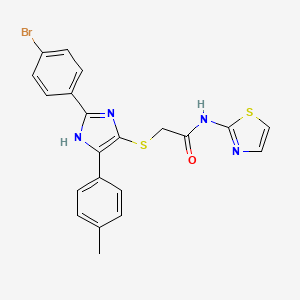

![molecular formula C19H15N3O3S B2382295 5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-52-9](/img/structure/B2382295.png)

5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a heterocyclic compound . Thiazolopyrimidines, the class of compounds to which it belongs, are analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They have been reported to have anticancer, sedative, anticonvulsant, antimicrobial, antidiabetic, monoamine oxidase A and B inhibitory, and antiviral properties .

Synthesis Analysis

The synthesis of thiazolopyrimidines involves multicomponent sonochemical reactions . A three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation leads to the formation of various thiazolopyrimidines . The structure of the aldehyde component plays a crucial role in determining the direction of the reaction .Molecular Structure Analysis

The molecular structure of thiazolopyrimidines is determined by one- and two-dimensional NMR and IR spectroscopy . The presence of ethyl and NH2 at specific chemical shifts in the 1H NMR of compounds is a clear evidence for the cyclization process at carbonitrile (C≡N) rather than ester (CO2Et) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyrimidines include Michael addition and S-alkylation . The reactions proceed smoothly via thia-Michael addition in ethanol and in high yields . The position of substituents in the initial aldehyde is the crucial factor determining the reaction direction .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

The thiazolo[3,2-a]pyrimidine scaffold has shown promise as an antitumor agent. Researchers have investigated derivatives of this compound for their ability to inhibit cancer cell growth. Specifically, the 5-oxo-N-(4-phenoxyphenyl) variant has demonstrated potent antitumor activity, making it a potential candidate for further drug development .

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines have been explored for their antibacterial properties. The 5-oxo-N-(4-phenoxyphenyl) derivative may exhibit inhibitory effects against bacterial pathogens. Understanding its mechanism of action and optimizing its structure could lead to novel antibacterial agents .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Researchers have investigated the anti-inflammatory potential of thiazolo[3,2-a]pyrimidines. The 5-oxo-N-(4-phenoxyphenyl) compound could modulate inflammatory pathways, making it relevant for conditions such as arthritis and autoimmune disorders .

Quantum Technologies

While seemingly unrelated, quantum technologies have gained prominence in recent years. Quantum mechanics underpins these technologies, and compounds like 5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may find applications in quantum computing, quantum state sensors, and time synchronization protocols .

Drug Design and Optimization

The structural similarity of thiazolo[3,2-a]pyrimidine to purine makes it an interesting scaffold for drug design. Researchers can modify its core to create ligands that effectively bind to biological targets. The 5-oxo-N-(4-phenoxyphenyl) variant could serve as a starting point for developing new medicines .

Functionalization of Active Methylene Groups

The 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2). This functional group is highly reactive and can be further modified for various applications. Researchers may explore its reactivity in synthetic chemistry and material science .

Zukünftige Richtungen

The future directions for research on “5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” and related compounds could involve further exploration of their pharmacological activities and potential therapeutic applications . Additionally, the development of more efficient synthetic approaches for the construction of these types of compounds could be another area of focus .

Wirkmechanismus

Target of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of pharmacological activities . They are considered structural analogs of biogenic purine bases and can potentially act as purine antagonists .

Mode of Action

Thiazolopyrimidines are known to interact with various biological targets due to their structural similarity to purine bases . They can potentially bind to the target sites of cancer cells and disrupt their genetic pathways .

Biochemical Pathways

Thiazolopyrimidines have been reported to possess anticancer, antiviral, anti-inflammatory, and antinociceptive activities, among others . This suggests that they may affect a variety of biochemical pathways related to these functions.

Result of Action

Some thiazolopyrimidines have been reported to exhibit potent cytotoxic activity against various cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.

Eigenschaften

IUPAC Name |

5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c23-17(16-12-20-19-22(18(16)24)10-11-26-19)21-13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGYYALBERLCNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

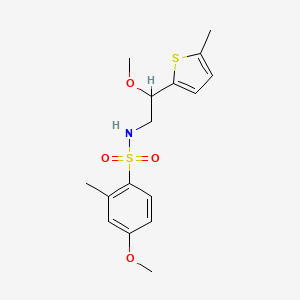

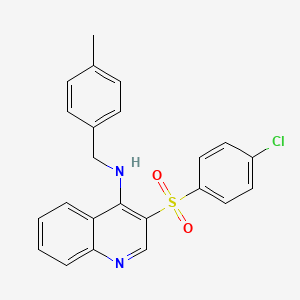

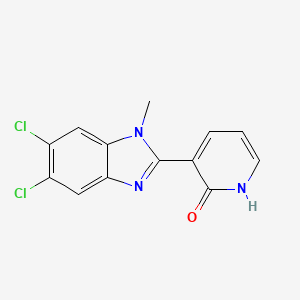

![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)

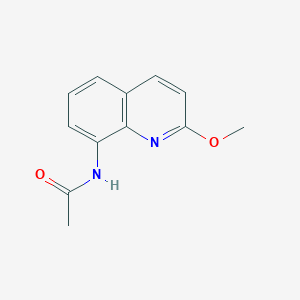

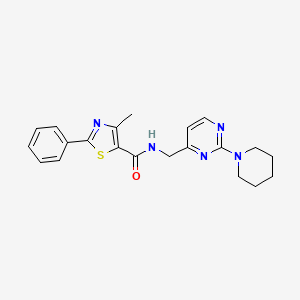

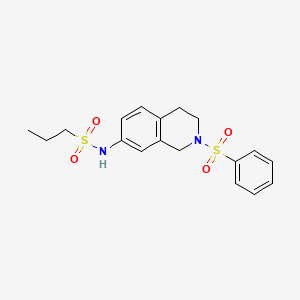

![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)

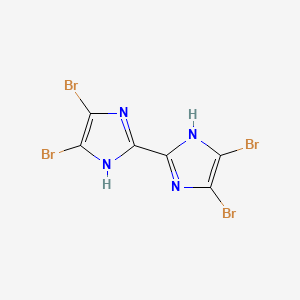

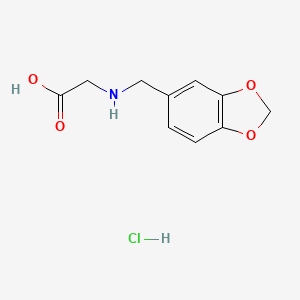

![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)